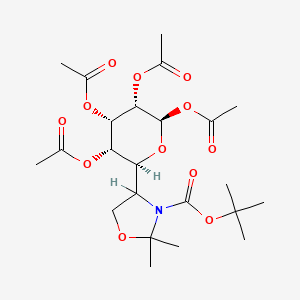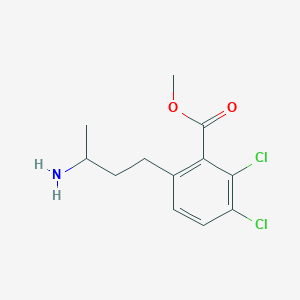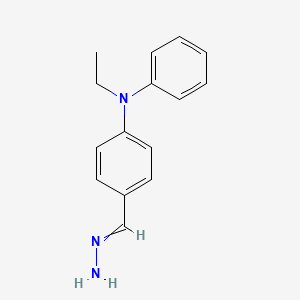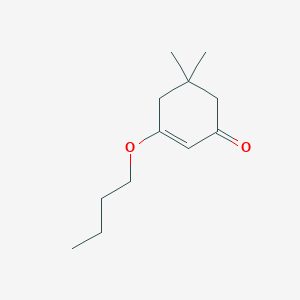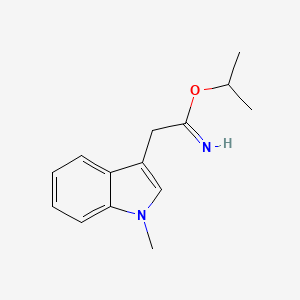
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Méthodes De Préparation
The synthesis of indole derivatives, including 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester, often involves the Fischer indole synthesis. This method typically uses hydrazine derivatives and ketones or aldehydes under acidic conditions. For instance, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various biologically active molecules.
Biology: Indole derivatives are used in studying cell signaling pathways and biological processes.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester involves its interaction with molecular targets and pathways. Indole derivatives often interact with receptors and enzymes, modulating their activity. The nitrogen atom in the indole ring contributes to its basic properties, making it pharmacologically active .
Comparaison Avec Des Composés Similaires
1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid, methyl ester: Known for its role as a plant hormone and its regulatory functions in tissue differentiation and responses to environmental stimuli.
1H-Indole-3-ethanamine, N-methyl-: Used in the synthesis of biologically active molecules and studied for its pharmacological properties.
1H-Indole-3-ethanamine, α-methyl-: Known for its applications in medicinal chemistry and its potential therapeutic effects.
These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Propriétés
IUPAC Name |
propan-2-yl 2-(1-methylindol-3-yl)ethanimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)17-14(15)8-11-9-16(3)13-7-5-4-6-12(11)13/h4-7,9-10,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBZBZFIGOHAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=N)CC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448107 |
Source


|
| Record name | 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153777-78-7 |
Source


|
| Record name | 1H-Indole-3-ethanimidic acid, 1-methyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)



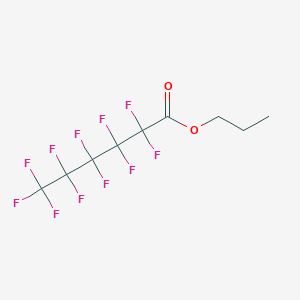
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
